molecular formula C14H10N2O3 B4200049 4-[(4-Nitrophenyl)methoxy]benzonitrile

4-[(4-Nitrophenyl)methoxy]benzonitrile

Cat. No.: B4200049
M. Wt: 254.24 g/mol
InChI Key: UXTYLFFTVUASMN-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenyl)methoxy]benzonitrile is an organic compound with the molecular formula C14H10N2O3 It is characterized by the presence of a nitrobenzyl group and a benzonitrile moiety connected via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Nitrophenyl)methoxy]benzonitrile typically involves the reaction of 4-nitrobenzyl alcohol with 4-cyanophenol in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage between the two aromatic rings .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Nitrophenyl)methoxy]benzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Nucleophilic Substitution: Ammonia or primary amines in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 4-[(4-aminobenzyl)oxy]benzonitrile.

    Nucleophilic Substitution: Amides or other substituted derivatives.

    Oxidation: 4-[(4-nitrobenzyl)oxy]benzoic acid or 4-[(4-nitrobenzyl)oxy]benzaldehyde.

Scientific Research Applications

4-[(4-Nitrophenyl)methoxy]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Nitrophenyl)methoxy]benzonitrile is primarily determined by its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The nitrile group can participate in nucleophilic addition reactions, potentially modifying biomolecules. These interactions can affect various molecular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Nitrophenyl)methoxy]benzonitrile is unique due to the combination of its nitrobenzyl and benzonitrile moieties connected via an ether linkage

Properties

IUPAC Name

4-[(4-nitrophenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c15-9-11-3-7-14(8-4-11)19-10-12-1-5-13(6-2-12)16(17)18/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTYLFFTVUASMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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